molecular formula C34H66N2O4Pt B12357328 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate

Cat. No.: B12357328
M. Wt: 762.0 g/mol
InChI Key: DTRJSYSQELJDAW-BLUNCNMSSA-L
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Description

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate is a complex organometallic compound that features a platinum center coordinated with azanidylcyclohexyl ligands and tetradecanoate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate typically involves the coordination of platinum(IV) ions with azanidylcyclohexyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The platinum precursor, such as platinum(IV) chloride, is reacted with the azanidylcyclohexyl ligand in a suitable solvent, often under reflux conditions. The tetradecanoate anions are introduced through the addition of tetradecanoic acid or its salt, which reacts with the platinum complex to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen gas or hydrides.

    Substitution: Ligand exchange reactions can occur, where the azanidylcyclohexyl or tetradecanoate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in new platinum complexes with different ligands.

Scientific Research Applications

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The compound may also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate can be compared with other platinum-based compounds, such as cisplatin and carboplatin. While cisplatin and carboplatin are well-known anticancer agents, this compound offers unique structural features and potentially different biological activities. Similar compounds include:

    Cisplatin: A platinum(II) complex with chloride ligands.

    Carboplatin: A platinum(II) complex with cyclobutane dicarboxylate ligands.

    Oxaliplatin: A platinum(II) complex with oxalate ligands.

The uniqueness of this compound lies in its specific ligand environment and the potential for diverse applications beyond traditional platinum-based drugs.

Properties

Molecular Formula

C34H66N2O4Pt

Molecular Weight

762.0 g/mol

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate

InChI

InChI=1S/2C14H28O2.C6H12N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-8H,1-4H2;/q;;-2;+4/p-2/t;;5-,6-;/m..1./s1

InChI Key

DTRJSYSQELJDAW-BLUNCNMSSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Origin of Product

United States

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